molecular formula C14H9BrFN3S B15213514 N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-60-9

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Katalognummer: B15213514
CAS-Nummer: 827580-60-9
Molekulargewicht: 350.21 g/mol
InChI-Schlüssel: HUKGWGLMUFOFQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 4-bromophenylamine moiety at position 2. This structure combines two electron-withdrawing groups (Br and F), which are critical for modulating electronic properties, solubility, and biological interactions. The compound is of interest in medicinal chemistry due to the established bioactivity of 1,3,4-thiadiazole derivatives, particularly in anticancer and antimicrobial applications .

Eigenschaften

CAS-Nummer

827580-60-9

Molekularformel

C14H9BrFN3S

Molekulargewicht

350.21 g/mol

IUPAC-Name

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9BrFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)

InChI-Schlüssel

HUKGWGLMUFOFQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intermediate Formation

The synthesis begins with the condensation of 4-bromoaniline and 4-fluorobenzoyl chloride in anhydrous ethanol under nitrogen atmosphere. This step forms N-(4-bromophenyl)-4-fluorobenzamide , characterized by its crystalline structure and confirmed via $$ ^1H $$-NMR (δ 7.45–8.10 ppm, aromatic protons) and IR spectroscopy (C=O stretch at 1,650 cm$$ ^{-1} $$). The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Cyclization with Thiosemicarbazide

The benzamide intermediate is subsequently treated with thiosemicarbazide in the presence of hydrochloric acid as a catalyst. Cyclization occurs at 80–90°C over 12 hours, yielding the thiadiazole ring through the elimination of water and ammonia. The mechanism involves:

  • Thiosemicarbazide attacking the carbonyl carbon to form a thiosemicarbazone intermediate.
  • Intramolecular cyclization via sulfur-mediated ring closure, facilitated by acidic conditions.

Key Reaction Parameters

Parameter Value
Temperature 80–90°C
Catalyst HCl (conc.)
Solvent Ethanol
Reaction Time 12 hours
Yield 68–72%

The final product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 230–232°C.

Alternative Synthesis via Hydrazide Cyclization

Formation of Potassium Dithiocarbazinate

An alternative route starts with 4-fluorobenzohydrazide , which reacts with carbon disulfide (CS$$_2$$) and potassium hydroxide (KOH) in absolute ethanol. This forms potassium 2-(4-fluorobenzoyl)hydrazinecarbodithioate , a key intermediate verified by its solubility in polar aprotic solvents and IR absorption at 1,240 cm$$ ^{-1} $$ (C=S stretch).

Cyclization with Hydrazine Hydrate

The potassium dithiocarbazinate is suspended in water and refluxed with hydrazine hydrate for 2 hours. This step induces cyclization, forming the 1,3,4-thiadiazole core. The 4-bromophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-bromoiodobenzene in dimethylformamide (DMF) at 120°C for 8 hours.

Key Reaction Parameters

Parameter Value
Temperature Reflux (100°C)
Solvent Water/DMF
Reaction Time 2 hours (cyclization)
Yield 60–65%

This method offers better regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of the dithiocarbazinate intermediate.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Yields

The two primary methods differ significantly in efficiency and practicality:

Method Advantages Limitations
Acyl Chloride Route Higher yield (72%) Requires toxic HCl catalyst
Hydrazide Route Avoids acidic conditions Lower yield (65%)

Purity and Characterization

Both routes produce high-purity material (>98% by HPLC), but the acyl chloride method yields larger crystals suitable for X-ray diffraction analysis. Spectroscopic data across methods show consistency:

  • $$ ^{13}C $$-NMR: δ 165.2 ppm (C=S), 121.4–135.8 ppm (aromatic carbons).
  • HR-MS: [M+H]$$ ^+ $$ at m/z 350.21 (calculated for C$$ _{14} $$H$$ _9 $$BrFN$$ _3 $$S).

Industrial Production and Scalability

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

  • Replacing ethanol with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent.
  • Using immobilized lipase catalysts to promote cyclization at ambient temperatures, reducing energy costs.

Table 4.1: Industrial vs. Laboratory Conditions

Parameter Laboratory Industrial
Catalyst HCl Lipase (immobilized)
Solvent Ethanol 2-MeTHF
Temperature 80–90°C 25–30°C
Throughput 10 g/batch 50 kg/day

Recent Advances and Novel Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces cyclization time to 30 minutes, achieving yields of 75–78%. This method is particularly effective for scaling up without compromising purity.

Photocatalytic Ring Closure

A novel approach employs ruthenium polypyridine complexes as photocatalysts under blue LED light. This method achieves 80% yield in 4 hours and minimizes byproduct formation, though catalyst costs remain high.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
    This compound () substitutes a chlorobenzylidene group and a methylphenyl group. The methyl group (electron-donating) reduces electrophilicity compared to the target compound’s bromo/fluoro substituents. It exhibits insecticidal and fungicidal activities but lower anticancer potency than halogen-rich analogs .
  • N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine () Retaining the 4-fluorophenyl group but replacing bromophenyl with benzyl, this derivative showed significant antitumor activity (IC50 < cisplatin) against MDA-MB-231 breast cancer cells.
(b) Dual Halogen Substitution

The target compound’s dual bromo/fluoro substitution creates a synergistic electronic effect. Bromine’s polarizability and fluorine’s strong electronegativity likely enhance binding to hydrophobic pockets in biological targets (e.g., kinases or DNA).

Structural Modifications: Ring Systems and Hybrids

(a) Thiazolidinone Hybrids
  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () This hybrid incorporates a thiazolidinone ring via mercaptoacetic acid condensation. The methoxy group improves solubility but may reduce membrane permeability compared to the target compound’s bromophenyl group.
(b) Schiff Base Derivatives

Schiff bases like 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives () replace the bromophenyl group with thiophene rings. These derivatives showed selective cytotoxicity against MCF7 breast cancer cells (IC50 = 1.28 µg/mL), suggesting that aromatic heterocycles can modulate selectivity. However, the target compound’s simpler structure may offer synthetic advantages .

Physicochemical Properties

  • Higher melting points correlate with crystallinity, influenced by halogen substituents and planar ring systems .

Key Research Findings

Anticancer Activity

Chandra et al. (2019) demonstrated that electron-withdrawing substituents (e.g., -F, -Br) on 1,3,4-thiadiazole-2-amines significantly enhance antitumor activity. The target compound’s dual halogenation likely surpasses mono-substituted analogs in potency, though specific IC50 values require experimental validation .

Comparative Data Table

Compound Name Substituents Bioactivity (IC50) Key Features
N-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Br (N), 4-F (C5) Not reported (predicted < cisplatin) Dual halogenation, high lipophilicity
N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine Benzyl (N), 4-F (C5) ~5 µM (MDA-MB-231) High selectivity, moderate logP
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine 4-Br (C5) Not reported Lacks N-substituent, lower steric bulk
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one 4-F (C5), thiazolidinone Not reported Hydrogen-bond donor, improved solubility

Q & A

Q. What are the optimized synthetic routes for N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of precursors such as 4-bromoaniline and 4-fluorobenzoyl chloride, followed by reaction with thiosemicarbazide under acidic conditions . Ultrasound-assisted methods have been shown to improve reaction efficiency (e.g., 73% yield in reflux with POCl₃) by enhancing mixing and reducing reaction time . Key parameters include temperature control (90–120°C), solvent choice (e.g., ethanol or DMSO/water mixtures), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR/IR : Proton environments and functional groups (e.g., NH stretches at 3259–3190 cm⁻¹, C-S-C vibrations at 613 cm⁻¹) are confirmed via ¹H/¹³C NMR and FTIR .
  • X-ray crystallography : Resolves molecular geometry, bond angles, and packing motifs. For example, Mn(II)-catalyzed thiadiazole derivatives show planar configurations with intermolecular hydrogen bonding .
  • Mass spectrometry : Validates molecular weight (350.21 g/mol) and fragmentation patterns .

Q. How does the compound’s solubility and stability impact experimental design?

The bromine and fluorine substituents enhance lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies under varying pH (8–9) and temperature (e.g., reflux at 90°C) are critical for reproducible synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral or biological activity)?

Discrepancies in IR/NMR data (e.g., NH bend variations in different solvents) can arise from solvent polarity or hydrogen bonding. DFT calculations (B3LYP/6-311++G** basis set) reconcile these by modeling solvent effects and vibrational modes . For biological activity, molecular docking (e.g., using AutoDock Vina) helps validate target binding when in vitro results conflict with predictions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Substituent Activity Reference
4-BromophenylAnticancer (HeLa, MCF7)
4-FluorophenylAnticonvulsant (MES model, 200 mg/kg dose)
Schiff base derivativesImproved selectivity for breast cancer cells
Substituting the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances anticancer activity, while bulky substituents reduce metabolic stability .

Q. What advanced methodologies validate the compound’s mechanism of action in biological systems?

  • Kinetic assays : Measure enzyme inhibition (e.g., thymidylate synthase for anticancer activity) using fluorogenic substrates .
  • Cellular uptake studies : Radiolabeling (³H/¹⁴C) or fluorescence tagging quantifies intracellular accumulation .
  • Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment (e.g., apoptosis pathways in MCF7 cells) .

Q. How do crystallographic software tools (e.g., SHELX) improve structural refinement accuracy?

SHELXL refines thiadiazole derivatives by optimizing anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXPRO interfaces with X-ray data to resolve twinning in high-symmetry crystals .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities (e.g., anticonvulsant vs. anticancer)?

Variations in assay conditions (e.g., dose, cell line specificity) and substituent effects explain discrepancies. For instance, 4-fluorophenyl analogs show anticonvulsant activity at 200 mg/kg , while Schiff base derivatives exhibit anticancer effects at lower concentrations (IC₅₀ = 12 µM) due to improved membrane permeability .

Methodological Best Practices

Q. What computational approaches integrate experimental data for predictive modeling?

  • Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., EGFR kinase domain) under physiological conditions .
  • QSAR models : Relate logP and polar surface area to bioavailability using partial least squares regression .

Q. How are environmental factors (e.g., light, oxygen) controlled during storage?

The compound is stored in amber vials under nitrogen to prevent photodegradation and oxidation. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.